N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide
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Description
“N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide” is a chemical compound that contains a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids .
Scientific Research Applications
Anticancer Activity
A study by Romagnoli et al. (2015) investigated compounds similar to N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide for their antiproliferative activity against cancer cells. They found that specific derivatives showed high activity against cancer cells in culture and inhibited tubulin polymerization. One compound in particular demonstrated significant antitumor activity in a murine model, comparable to combretastatin A-4 phosphate, a known anticancer drug (Romagnoli et al., 2015).
Antiplasmodial Activities
Research by Hermann et al. (2021) on N-acylated furazan-3-amines, which are structurally related to the compound , revealed their activity against different strains of Plasmodium falciparum, the parasite responsible for malaria. The study highlighted the importance of the acyl moiety in the compound's structure for its activity against malaria (Hermann et al., 2021).
Polymer Synthesis and Applications
Narita et al. (1971) described the synthesis of N-substituted maleimides through the reverse Diels-Alder reaction of furan adducts, which are relevant to the synthesis of polymers. These compounds, including those with furan components, were used for homo- and co-polymerization, indicating potential applications in polymer science (Narita et al., 1971).
Anti-Obesity and Anti-Inflammatory Properties
A study by Sung et al. (2010) explored the effects of methoxybenzo[b]furan derivatives, which are structurally related to N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide. They discovered that these compounds inhibited adipocyte differentiation and the induction of pro-inflammatory adipokines, suggesting potential applications in treating obesity-related inflammatory diseases (Sung et al., 2010).
Bio-Based Materials Development
Wang et al. (2012) synthesized fully bio-based benzoxazine monomers, including furan derivatives, indicating potential in developing eco-friendly materials. The study highlighted how these compounds could be used to create new polybenzoxazines with desirable properties, contributing to the field of green chemistry (Wang et al., 2012).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-3-methoxy-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-19-9-7-17(11-13-6-8-21-12-13)16(18)14-4-3-5-15(10-14)20-2/h3-6,8,10,12H,7,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMZLKGOGZAQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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